Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate
Overview
Description
Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate is a useful research compound. Its molecular formula is C10H12BrNO4S and its molecular weight is 322.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that many sulfonyl compounds interact with enzymes and receptors in the body, altering their function .
Mode of Action
The mode of action of Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate involves a two-step mechanism common to electrophilic aromatic substitution reactions .
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism should be considered in context with other mechanisms involving carbocation intermediates, such as S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Biological Activity
Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate is a compound of growing interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzoate ester structure with a sulfonamide group and a bromoethyl moiety. The synthesis typically involves the reaction of methyl 4-aminobenzoate with sulfonyl chloride derivatives followed by bromination with bromoethylamine. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action is believed to involve inhibition of specific enzymes critical for cancer cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | TBD | Current Study |
Similar Sulfonamide Derivative | HCT116 | 4.363 | |
Doxorubicin | HCT116 | 0.5 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on carbonic anhydrase (CA), particularly the CAIX isozyme, which is overexpressed in many tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis by altering the tumor microenvironment.
Table 2: Enzyme Inhibition Data
Compound | Enzyme | Kd (nM) | Selectivity |
---|---|---|---|
This compound | CAIX | TBD | TBD |
Methyl 5-sulfamoyl-benzoate | CAIX | 0.12 | >100-fold over others |
The proposed mechanism by which this compound exerts its biological activity includes:
- Covalent Binding : The bromoethyl group may facilitate covalent interactions with nucleophilic sites on target proteins, leading to irreversible inhibition.
- Enzyme Inhibition : The sulfonamide moiety is known to interact with carbonic anhydrase, disrupting its function and thereby affecting pH regulation in tumors.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways.
Case Studies and Research Findings
Several case studies have investigated the biological activities of related compounds:
- Study on Anticancer Activity :
- Enzyme Selectivity Research :
- In Vivo Studies :
Properties
IUPAC Name |
methyl 4-(2-bromoethylsulfamoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-16-10(13)8-2-4-9(5-3-8)17(14,15)12-7-6-11/h2-5,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEBODDNFQQDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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